molecular formula C14H10N2S B1360411 4,5-Diphenyl-1,2,3-thiadiazole CAS No. 5393-99-7

4,5-Diphenyl-1,2,3-thiadiazole

Cat. No. B1360411
Key on ui cas rn: 5393-99-7
M. Wt: 238.31 g/mol
InChI Key: QVGVWLHVMVQIQI-UHFFFAOYSA-N
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Patent
US05098918

Procedure details

The tosylhydrazone (58.0 g, 0.16 mol) was dissolved in CH2Cl2 (200 ml) and thionyl chloride (14.1 ml, 0.2 mol) in CH2Cl2 (10 ml) was added and the entire reaction was stirred at room temperature 2.25 hours. Filtration of the mixture afforded 9.0 g of solid identified by NMR as toluenesulfonylchloride. The remaining liquid was concentrated and then heated at reflux in THF (200 ml) and H2O (50 ml) for 20.5 hours. After cooling, it was brought to pH 11 with NaOH. The aqueous layer was extracted with 2×50 ml portions of Et2O. Drying and evaporation yielded 34 g of solid material. This was recrystallized from hexane to afford 3 (7.5 g, 46%), m.p. 92°-94° C. A second crop from recrystallization afforded additional amounts of 3 (6.9 g) contaminated with a-phenylacetophenone. The thiadiazole could be sublimed at 110° C. (0.2 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:16]1C=C[N:18]=[N:17]1>>[C:1]1([C:7]2[N:18]=[N:17][S:16][C:8]=2[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
to afford 3 (7.5 g, 46%), m.p. 92°-94° C
CUSTOM
Type
CUSTOM
Details
A second crop from recrystallization
CUSTOM
Type
CUSTOM
Details
afforded additional amounts of 3 (6.9 g)
CUSTOM
Type
CUSTOM
Details
could be sublimed at 110° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=NSC1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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